Chemical properties of (S)-3-(4-Fluorophenyl)morpholine hydrochloride
Chemical properties of (S)-3-(4-Fluorophenyl)morpholine hydrochloride
An In-depth Technical Guide to the Chemical Properties of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride
Introduction: The Significance of the 3-Aryl-Morpholine Scaffold
The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When substituted with an aryl group, particularly at the 3-position, the resulting chiral framework serves as a critical building block for a diverse range of biologically active compounds, including receptor antagonists and enzyme inhibitors.[3]
This guide provides a comprehensive technical overview of the chemical properties of (S)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS: 1391469-10-5), a specific and valuable derivative within this class. The presence of a fluorine atom on the phenyl ring can further modulate electronic properties and metabolic fate, making it a compound of significant interest for researchers in drug discovery and development. We will explore its core physicochemical properties, propose a robust synthetic route, and detail the analytical methodologies required for its characterization and quality control, providing the causal insights behind each experimental choice.
Physicochemical and Structural Properties
The fundamental identity and characteristics of a compound are the bedrock of its application. (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a chiral, solid material at room temperature.[4] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1391469-10-5 | [4] |
| Molecular Formula | C₁₀H₁₂FNO · HCl | [4] |
| Linear Formula | C₁₀H₁₃ClFNO | [4] |
| Molecular Weight | 217.67 g/mol | [4] |
| Purity | Typically ≥97% | [4] |
| Physical Form | Solid | [4] |
| InChI Key | WMGZVNCXNNRNNF-HNCPQSOCSA-N | [4] |
| Storage | Ambient Temperature, Inert Atmosphere | [4] |
Solubility and Stability Considerations
As the hydrochloride salt of a secondary amine, the compound is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The protonated morpholine nitrogen enhances its interaction with these solvents. In contrast, solubility is expected to be limited in nonpolar aprotic solvents like hexanes and diethyl ether. The formation of a salt is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of a parent amine.[5]
Causality Insight: The hydrochloride salt form significantly increases the melting point and crystallinity compared to the free base, which contributes to its stability under ambient storage conditions.[6] However, amine salts can be hygroscopic and may be susceptible to degradation or disproportionation under conditions of high humidity or in certain formulation matrices.[7][8] Long-term stability studies should, therefore, rigorously assess the compound's behavior under stressed conditions of temperature and humidity.
Proposed Synthesis and Purification
While multiple strategies exist for the synthesis of morpholine derivatives, a robust and stereocontrolled approach is critical for producing enantiomerically pure materials.[9][10] A plausible pathway to (S)-3-(4-Fluorophenyl)morpholine hydrochloride involves a two-step process starting from a chiral amino alcohol.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
N-Alkylation/Cyclization:
-
To a solution of (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol (1.0 eq) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 2-chloroethanol (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to approximately 100-120 °C and monitor by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed. The intramolecular Williamson ether synthesis (cyclization) occurs in situ after the initial N-alkylation.
-
Cool the mixture, dilute with water, and extract the free base product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
-
-
Salt Formation and Crystallization:
-
Dissolve the crude (S)-3-(4-fluorophenyl)morpholine free base in a minimal amount of a suitable solvent, such as ethyl acetate or isopropyl acetate (IPA).
-
Slowly add a stoichiometric amount (1.0 eq) of a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or 2M HCl in IPA) with vigorous stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the solvent (ethyl acetate or IPA) to remove residual impurities.
-
Dry the final product under vacuum to afford (S)-3-(4-Fluorophenyl)morpholine hydrochloride as a crystalline solid.
-
Analytical Characterization
A robust analytical package is essential to confirm the identity, purity, and stability of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Profile (Predicted)
While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Protons: Two sets of signals between δ 7.2-7.6 ppm, appearing as multiplets or doublets of doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Proton (C3-H): A multiplet (likely a doublet of doublets) around δ 4.5-4.8 ppm, coupled to the adjacent C2 methylene protons.
-
Morpholine Protons (C2, C5, C6): A series of complex multiplets between δ 3.0-4.2 ppm. The protons on C2 and C6 will be diastereotopic, leading to complex splitting patterns.
-
Amine Proton (N-H₂⁺): A broad singlet, typically downfield (δ 9.0-10.0 ppm), due to protonation and exchange.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).
-
Benzylic Carbon (C3): A signal around δ 75-80 ppm.
-
Morpholine Carbons: Three distinct signals for C2, C5, and C6, typically in the range of δ 45-70 ppm.
-
-
Mass Spectrometry (ESI+):
-
The primary ion observed will be the molecular ion of the free base ([M+H]⁺) at m/z 196.09. Key fragments would arise from the loss of the fluorophenyl group or cleavage of the morpholine ring.
-
Chromatographic Purity Assessment: A Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11] A well-designed method can separate the main component from synthesis-related impurities and degradation products.
Caption: Workflow for HPLC purity determination.
Step-by-Step HPLC Protocol
This protocol describes a robust, gradient reversed-phase HPLC method suitable for purity determination.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm. Causality Insight: This wavelength is chosen to capture the absorbance of the fluorophenyl chromophore while minimizing baseline noise.
-
-
Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Accurately weigh approximately 10 mg of (S)-3-(4-Fluorophenyl)morpholine hydrochloride and dissolve it in 10.0 mL of diluent to achieve a concentration of ~1 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Run a linear gradient elution profile:
-
0-15 min: 5% B to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis & System Suitability:
-
Integrate all peaks in the chromatogram.
-
Self-Validation: Before accepting the results, verify that the system is performing adequately. The principal peak for the main compound should have a tailing factor ≤ 1.5 and a theoretical plate count ≥ 2000.
-
Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
-
Safety and Handling
(S)-3-(4-Fluorophenyl)morpholine hydrochloride is classified as a hazardous substance.[4]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Pictogram: GHS07 (Exclamation mark).[4]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a valuable chiral building block with well-defined chemical characteristics. Its identity as a hydrochloride salt confers favorable handling and solubility properties crucial for research and development. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality assessment. A thorough understanding of these chemical properties is paramount for any scientist or researcher aiming to utilize this compound in the synthesis of more complex molecules for pharmaceutical or other applications.
References
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Chen, J., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(15), 4983. [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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G P, S., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health and Clinical Research, 5(2), 2218-2224. [Link]
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Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 324-332. [Link]
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Chiang, Y., & Hartung, W. H. (1948). Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Journal of Organic Chemistry, 13(2), 194-197. [Link]
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PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved February 24, 2026, from [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved February 24, 2026, from [Link]
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Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1096-1107. [Link]
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Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved February 24, 2026, from [Link]
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Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved February 24, 2026, from [Link]
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Pharmaceutical Networking. (2023). Liquid phase method for morpholine. Retrieved February 24, 2026, from [Link]for-morpholine/)
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